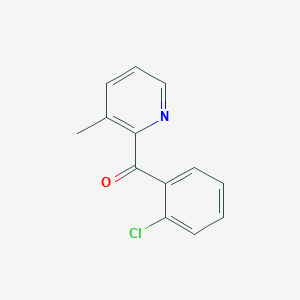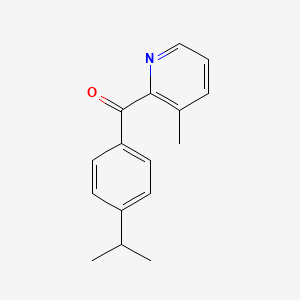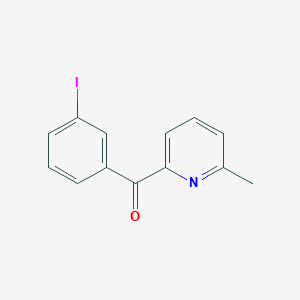
2-(4-Ethylbenzoyl)-4-methylpyridine
概要
説明
“2-(4-Ethylbenzoyl)benzoic acid” is a chemical compound with the molecular formula C16H14O3 . It has a molecular weight of 254.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 2-(4-Ethylbenzoyl)benzoic acid has been studied over solid acid catalysts . A H-Beta zeolite, which was modified by dilute HNO3 solution, exhibited high catalytic performances .Molecular Structure Analysis
The molecular structure of 2-(4-Ethylbenzoyl)benzoic acid is represented by the formula C16H14O3 . Its average mass is 254.281 Da and its monoisotopic mass is 254.094299 Da .Chemical Reactions Analysis
The dehydration of 2-(4′-ethylbenzoyl)benzoic acid (E-BBA) for the synthesis of 2-ethylanthraquinone (2-EAQ) has been studied over solid acid catalysts . A H-Beta zeolite, which was modified by dilute HNO3 solution, exhibited high catalytic performances .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Ethylbenzoyl)benzoic acid are represented by its molecular formula C16H14O3 . Its average mass is 254.281 Da and its monoisotopic mass is 254.094299 Da .科学的研究の応用
1. Supramolecular Association in Organic Acid–Base Salts
Research by Khalib, Thanigaimani, Arshad, and Razak (2014) on related compounds demonstrates the importance of 2-amino-4-methylpyridine derivatives in forming supramolecular associations. These associations are crucial in understanding proton-transfer complexes and hydrogen bonding, which can have implications in material science and chemistry (Khalib et al., 2014).
2. Oxidation and Derivatization in Organic Synthesis
The work of Jahangir et al. (1990) showcases the reactivity of 4-methylpyridines, including derivatives like 2-(4-Ethylbenzoyl)-4-methylpyridine, in oxidative coupling reactions. This process is significant in organic synthesis, offering pathways for creating complex organic compounds (Jahangir et al., 1990).
3. Hydrodesulfurization and Hydrodenitrogenation Catalysts
Research by Egorova and Prins (2004) indicates the potential use of methylpyridines in understanding the inhibition effects in hydrodesulfurization and hydrodenitrogenation processes. This has practical applications in enhancing the efficiency of catalytic reactions in industrial processes (Egorova & Prins, 2004).
4. Role in Spin-Crossover Iron(II) Complexes
Nishi, Arata, Matsumoto, Iijima, Sunatsuki, Ishida, and Kojima (2010) explore the use of similar pyridine compounds in developing spin-crossover Iron(II) complexes. These complexes have potential applications in molecular switches and sensors (Nishi et al., 2010).
5. Crystal Structure Analysis in Material Science
Studies like those by Antony et al. (2018) focus on the crystal structure analysis of stilbazole derivatives, including methylpyridines. Understanding the crystal structures of such compounds is crucial for material science, particularly in designing new materials with specific properties (Antony et al., 2018).
Safety and Hazards
将来の方向性
The dehydration of 2-(4′-ethylbenzoyl)benzoic acid (E-BBA) for the synthesis of 2-ethylanthraquinone (2-EAQ) has been studied over solid acid catalysts . A H-Beta zeolite, which was modified by dilute HNO3 solution, exhibited high catalytic performances . This suggests that through the dual adjustment of acidity and porosity, dealuminated H-Beta zeolite has a promising future in the green synthesis of 2-EAQ .
作用機序
Target of Action
The primary target of 2-(4-Ethylbenzoyl)-4-methylpyridine is the ecdysteroid receptors (EcRs) . These receptors are involved in the process of molting in insects, making them a key target for insecticides .
Mode of Action
This compound acts as an ecdysone agonist . It mimics the natural insect molting hormones or ecdysteroids . This compound binds competitively to the ecdysteroid receptors, thereby triggering a premature molting process in insects .
Biochemical Pathways
The compound affects the ecdysteroid signaling pathway . By binding to the ecdysteroid receptors, it induces a series of downstream effects that lead to premature molting . This disrupts the normal life cycle of the insect, leading to its death .
Pharmacokinetics
It’s known that the compound exhibits moderate activity, with potential limitations related to access and diffusion .
Result of Action
The primary result of the action of this compound is the death of the insect . By inducing premature molting, the compound disrupts the normal development and life cycle of the insect, leading to its death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound has been found to have a residual activity lasting 14 days . .
特性
IUPAC Name |
(4-ethylphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-3-12-4-6-13(7-5-12)15(17)14-10-11(2)8-9-16-14/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMHYBNEFTXEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,2'-Dimethyl-[2,4']bipyridinyl](/img/structure/B1392012.png)








